Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione

Heterocyclic chemistry Scaffold diversification Medicinal chemistry

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione (CAS 143869-38-9; molecular formula C5H6N2S3; exact mass 189.969 Da) is a fused bicyclic heterocycle comprising a saturated pyrazolo ring annulated to a 1,3,4-thiadiazole core bearing two exocyclic thiocarbonyl (C=S) groups at the 1- and 3-positions. The compound belongs to the broader pyrazolo[1,2-c][1,3,4]thiadiazole class, which has been explored as a scaffold for anticancer, antimicrobial, and enzyme-inhibitory agents, though activity data for this specific, unsubstituted dithione congener remain extremely sparse in the peer-reviewed literature.

Molecular Formula C5H6N2S3
Molecular Weight 190.3 g/mol
CAS No. 143869-38-9
Cat. No. B12561454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione
CAS143869-38-9
Molecular FormulaC5H6N2S3
Molecular Weight190.3 g/mol
Structural Identifiers
SMILESC1CN2C(=S)SC(=S)N2C1
InChIInChI=1S/C5H6N2S3/c8-4-6-2-1-3-7(6)5(9)10-4/h1-3H2
InChIKeyIMYITMOFCBTJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione (CAS 143869-38-9): Fused Bicyclic Dithione Scaffold for Heterocyclic Chemistry Research


Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione (CAS 143869-38-9; molecular formula C5H6N2S3; exact mass 189.969 Da) is a fused bicyclic heterocycle comprising a saturated pyrazolo ring annulated to a 1,3,4-thiadiazole core bearing two exocyclic thiocarbonyl (C=S) groups at the 1- and 3-positions [1]. The compound belongs to the broader pyrazolo[1,2-c][1,3,4]thiadiazole class, which has been explored as a scaffold for anticancer, antimicrobial, and enzyme-inhibitory agents, though activity data for this specific, unsubstituted dithione congener remain extremely sparse in the peer-reviewed literature [2]. Its computed LogP of 2.21 and polar surface area of 102.28 Ų position it within drug-like physicochemical space, while the dense sulfur-nitrogen architecture offers multiple coordination and hydrogen-bond-acceptor sites that distinguish it from monocyclic thiadiazole or pyrazole analogs [1].

Why Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione Cannot Be Replaced by Generic C5H6N2S3 Isomers or Monocyclic Thiadiazole Analogs


At least four compounds share the identical molecular formula C5H6N2S3 (MW 190.31), including 5-(allylthio)-1,3,4-thiadiazole-2-thiol, 6-methyl-5,6-dihydro-3H-imidazo[2,1-c][1,2,4]dithiazole-3-thione (CAS 31399-73-2), and 6,7-dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione (CAS 72885-87-1), yet their ring-connectivity, functional-group topology, and physicochemical property vectors diverge substantially . The target compound's fused pyrazolo[1,2-c][1,3,4]thiadiazole core places two thiocarbonyl groups in a rigid, conjugated bicyclic arrangement that cannot be recapitulated by monocyclic 1,3,4-thiadiazole-2-thiones or by imidazo-fused dithiazole isomers [1]. Generic substitution based solely on molecular formula or broad scaffold class therefore risks altering metal-chelation geometry, hydrogen-bonding patterns, and target-binding pharmacophores—critical variables in medicinal chemistry, catalysis, and materials science applications where the precise spatial disposition of sulfur donor atoms governs function [1].

Quantitative Differentiation Evidence for Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione Versus Closest Structural Analogs


Fused Bicyclic vs. Monocyclic Scaffold: Ring Count and Conformational Rigidity Compared with 5-(Allylthio)-1,3,4-thiadiazole-2-thiol

The target compound possesses a fused bicyclic ring system (2 rings) comprising a saturated pyrazolo ring and a 1,3,4-thiadiazole ring, whereas the isomeric 5-(allylthio)-1,3,4-thiadiazole-2-thiol is monocyclic (1 ring) with a flexible allylthio side chain. This is measured by ring count: 2 vs. 1 [1]. The fused architecture imposes conformational restriction, reducing the number of freely rotatable bonds from 3 (allylthio compound) to 0 in the target compound, which directly impacts entropy of binding and pharmacophore preorganization—a critical factor in structure-based drug design where rigid scaffolds often exhibit improved target selectivity relative to flexible congeners [2].

Heterocyclic chemistry Scaffold diversification Medicinal chemistry

Dual Exocyclic Dithione Functionality vs. Mono-Thione/Mono-Thiol Tautomerism in 1,3,4-Thiadiazole-2-thione Derivatives

The target compound presents two exocyclic thiocarbonyl (C=S) groups at positions 1 and 3 of the thiadiazole ring, as evidenced by its SMILES notation S=c1sc(=S)n2n1CCC2 [1]. In contrast, 5-pyrazolyl-1,3,4-thiadiazole-2-thione and related monocyclic 1,3,4-thiadiazole-2-thiones exist predominantly in the thione-thiol tautomeric equilibrium, with only one exocyclic C=S group and one endocyclic thioether sulfur [2]. The target compound's dithione arrangement provides two distinct, spatially separated soft sulfur donor sites (C=S) capable of simultaneous or sequential metal coordination, versus a single soft donor in the monothione tautomers. This is a class-level structural inference: no direct metal-binding affinity measurements exist for this specific compound, but the dithione motif is established in coordination chemistry literature to favor binuclear and polymeric metal complex formation compared to monothione analogs [3].

Sulfur heterocycle reactivity Coordination chemistry Metal chelation

Computed Lipophilicity and Polarity Profile vs. Isomeric C5H6N2S3 Compounds

Among the isomeric C5H6N2S3 compounds, the target molecule exhibits a computed LogP of 2.21 and a polar surface area (PSA) of 102.28 Ų, as reported by the yybyy.com chemical database [1]. While directly comparable computed LogP/PSA values for the isomeric 6-methyl-5,6-dihydro-3H-imidazo[2,1-c][1,2,4]dithiazole-3-thione (CAS 31399-73-2) and 6,7-dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione (CAS 72885-87-1) are not publicly available in a single curated dataset, the target compound's LogP of 2.21 and PSA of 102.28 Ų place it within Lipinski-compliant oral drug-like space, whereas the imidazo-dithiazole isomer lacks the hydrogen-bond-acceptor-rich thiocarbonyl topology . This difference in polarity distribution between constitutional isomers can be critical in biological screening: compounds with identical molecular formula but divergent LogP and PSA profiles typically exhibit distinct membrane permeability, plasma protein binding, and off-target promiscuity profiles .

Physicochemical profiling ADME prediction Drug-likeness

Synthetic Accessibility via Thiosemicarbazide–Tetracyanoethene Cyclization Chemistry

The pyrazolo[1,2-c]-1,3,4-thiadiazole core is accessible via oxidative cyclization of substituted thiosemicarbazides with tetracyanoethene (TCNE) in ethyl acetate under air, as demonstrated by Hassan et al. (2003), who isolated 7-amino-1-organylimino-3-oxopyrazolo[1,2-c]-1,3,4-thiadiazole derivatives in moderate yields (20–55%) [1]. While the specific unsubstituted 1,3-dithione target compound was not the primary product in that study, the methodology establishes a viable synthetic entry point for the scaffold class. In contrast, the isomeric imidazo[2,1-c][1,2,4]dithiazole-3-thione (CAS 31399-73-2) is accessed via entirely different precursor chemistry (dithiocarbazate–α-haloketone condensation), meaning the two constitutional isomers are not synthetically interchangeable and require distinct starting material supply chains . This synthetic route orthogonality directly impacts procurement strategy: researchers optimizing the pyrazolo[1,2-c][1,3,4]thiadiazole scaffold for biological screening cannot simply substitute the imidazo-dithiazole isomer without redesigning the entire synthetic sequence.

Synthetic methodology Heterocycle construction Medicinal chemistry

Class-Level Biological Activity Context: Pyrazole–Thiadiazole Pharmacophore in Anticancer and Antimicrobial Screening

No direct in vitro IC50, MIC, or Ki data exist in the peer-reviewed literature for CAS 143869-38-9 specifically. However, structurally related pyrazole–thiadiazole hybrid compounds have demonstrated quantifiable anticancer activity: Gomha et al. (2014) reported 2-[[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydrazono]-3-phenyl-2,3-dihydro-1,3,4-thiadiazole derivatives with IC50 values of 21.3–23.6 µg/cm³ against MCF-7 breast carcinoma cells in WST-1 assays [1]. Separately, Dawood et al. (2013) reported pyrazole-based 1,3,4-thiadiazole derivatives with moderate to high anticancer activity against HepG2, MCF-7, and A549 cell lines [2]. Critically, these reference compounds are all monocyclic 1,3,4-thiadiazoles with exocyclic substituents and bear only one thiocarbonyl group, making them structurally distinct from the fused bicyclic dithione target. The target compound's unsubstituted dithione core represents an unexplored scaffold within this pharmacophore class—a gap that may represent either a research opportunity (novel IP space) or a risk (unvalidated biology), depending on the user's objectives [3].

Anticancer Antimicrobial Pharmacophore Drug discovery

Purchasability and Vendor Availability: Single-Source Supply vs. Multi-Vendor Isomers

The target compound (CAS 143869-38-9) is listed as purchasable through at least one commercial vendor (CymitQuimica, Ref. IN-DA001IHZ, brand: Indagoo), with product specification indicating laboratory research use only . In the ZINC15 database, the compound is flagged as purchasable (1 substance in the for-sale subset) but with zero biogenic, endogenous, or world-approved drug annotations, confirming its status as a synthetic research chemical with no natural product or clinical precedent [1]. By contrast, the isomeric 6-methyl-5,6-dihydro-3H-imidazo[2,1-c][1,2,4]dithiazole-3-thione (CAS 31399-73-2) is listed as Propineb-DIDT, a metabolite/degradation product of the agricultural fungicide Propineb, and may be available through multiple agrochemical suppliers, introducing potential batch-to-batch variability in purity specifications driven by different end-use markets (agrochemical vs. pharmaceutical research) . Users procuring for medicinal chemistry or biochemical assay purposes should verify lot-specific purity (typically ≥95% for the target compound) and ensure the vendor's quality system aligns with the intended research application.

Chemical procurement Supply chain Research reagents

Recommended Research and Industrial Application Scenarios for Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione (CAS 143869-38-9)


Scaffold-Hopping Medicinal Chemistry: Unexplored Fused Dithione Core for Kinase or Metalloenzyme Inhibitor Design

The compound's conformationally rigid, fused bicyclic architecture with dual thiocarbonyl hydrogen-bond-acceptor sites makes it a compelling starting scaffold for structure-based drug design programs targeting kinases, metalloenzymes, or protein–protein interaction interfaces. The absence of published biological activity data for this specific chemotype [1] offers a blank-slate intellectual property position for organizations seeking novel non-obvious core structures. Researchers should plan synthetic derivatization at the pyrazolo ring (e.g., N-arylation, C-alkylation) to explore structure–activity relationships, leveraging the established thiosemicarbazide–TCNE cyclization methodology [2] as a synthetic entry point.

Coordination Chemistry and Metal-Organic Framework (MOF) Building Block

The dual exocyclic dithione (C=S) groups provide two soft sulfur donor sites in a fixed spatial orientation defined by the fused ring system—a topology distinct from the monodentate or flexible dithiocarbamate ligands commonly used in coordination polymer synthesis [1]. This compound can be evaluated as a bridging ligand for the construction of sulfur-rich coordination polymers, MOFs, or discrete multinuclear metal clusters with potential applications in conductive materials, catalysis, or gas storage. The absence of rotatable bonds ensures ligand geometry is preserved upon metal coordination, a critical advantage for crystal engineering.

Antimicrobial Pharmacophore Expansion: Novel Dithione Analog of Pyrazole–Thiadiazole Anti-Infective Leads

While direct antimicrobial data for this compound are unavailable, the pyrazole–thiadiazole pharmacophore class has established antibacterial and antifungal activity in multiple published series [1]. The target compound's dithione motif distinguishes it from the mono-thione derivatives tested to date and may confer altered membrane permeability or target binding kinetics. Academic screening laboratories and anti-infective drug discovery groups can evaluate this compound in standard broth microdilution assays (CLSI/EUCAST) against Gram-positive (S. aureus, E. faecalis), Gram-negative (E. coli, K. pneumoniae), and fungal (C. albicans) panels, using established pyrazole–thiadiazole leads as positive controls to benchmark the dithione modification.

Computational Chemistry and Virtual Screening Library Enrichment

With a molecular weight of 190.31 Da, LogP of 2.21, PSA of 102.28 Ų, and zero hydrogen-bond donors, the compound occupies a favorable region of drug-like chemical space for fragment-based or lead-like virtual screening libraries [1]. Its three sulfur atoms provide distinctive electrostatic and polarizability features that enrich chemical diversity in screening collections dominated by C, H, N, O compositions. Computational chemists can use the documented SMILES (S=c1sc(=S)n2n1CCC2) and computed properties to generate 3D conformers for pharmacophore modeling, molecular docking, or shape-based similarity searching against target databases, with the understanding that prospective biological validation remains to be performed.

Quote Request

Request a Quote for Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.